molecular formula C15H17N3O B231543 3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone

3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone

Cat. No. B231543
M. Wt: 255.31 g/mol
InChI Key: WLQRUURXLKFIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme required for DNA replication and repair. Additionally, this compound has been found to bind to specific receptors in the body, including the dopamine transporter and the adenosine A1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone are diverse and depend on the specific application. This compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in animal models. Additionally, this compound has been found to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone in lab experiments include its high potency and specificity for its target enzymes and receptors. This compound is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses. Careful dose-response studies are required to ensure the safety of this compound in animal models.

Future Directions

There are many future directions for the study of 3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications, including its use in the treatment of neurological disorders and cancer. Another direction is to develop more potent and selective analogs of this compound for use in lab experiments and potential clinical applications. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety in animal models and potential human use.

Synthesis Methods

The synthesis of 3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone involves the condensation of 2-methyl-4(3H)-quinazolinone with 7-azabicyclo[4.1.0]hept-7-yl lithium. This reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques.

Scientific Research Applications

3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

3-(7-azabicyclo[4.1.0]heptan-7-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C15H17N3O/c1-10-16-12-7-3-2-6-11(12)15(19)17(10)18-13-8-4-5-9-14(13)18/h2-3,6-7,13-14H,4-5,8-9H2,1H3

InChI Key

WLQRUURXLKFIMR-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1N3C4C3CCCC4

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N3C4C3CCCC4

Origin of Product

United States

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